4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Carbonic Anhydrase Physicochemical Property Membrane Permeability

4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule (C19H22N4O5S3, MW 482.6 g/mol) that integrates a benzothiazole-6-sulfonamide core with a 4-sulfamoylbenzamide motif bearing a butyl(methyl)sulfamoyl substituent. The compound is cataloged in the PubChem database (CID and stocked by commercial screening-library vendors such as Vitas-M, indicating its availability for drug-discovery and chemical-biology campaigns.

Molecular Formula C19H22N4O5S3
Molecular Weight 482.59
CAS No. 683259-47-4
Cat. No. B2625579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS683259-47-4
Molecular FormulaC19H22N4O5S3
Molecular Weight482.59
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H22N4O5S3/c1-3-4-11-23(2)31(27,28)14-7-5-13(6-8-14)18(24)22-19-21-16-10-9-15(30(20,25)26)12-17(16)29-19/h5-10,12H,3-4,11H2,1-2H3,(H2,20,25,26)(H,21,22,24)
InChIKeyMQLVDDSSMSCVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 683259-47-4)


4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule (C19H22N4O5S3, MW 482.6 g/mol) that integrates a benzothiazole-6-sulfonamide core with a 4-sulfamoylbenzamide motif bearing a butyl(methyl)sulfamoyl substituent [1]. The compound is cataloged in the PubChem database (CID 4144985) and stocked by commercial screening-library vendors such as Vitas-M, indicating its availability for drug-discovery and chemical-biology campaigns [1]. The dual-sulfonamide architecture and the flexible butyl(methyl) tail are hallmarks of carbonic anhydrase (CA) inhibitor pharmacophores, placing the compound within the benzothiazole-sulfonamide class that has yielded clinically advanced CA inhibitors [2].

Why Generic Substitution Is Inadequate for 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide


Benzothiazole-sulfonamide CA inhibitors exhibit profound isoform-selectivity shifts and potency changes upon seemingly minor substituent alterations. In the benzothiazole-6-sulfonamide series, moving from a hydrogen to a substituted benzamide at the 2-position can modulate the inhibition constant (Ki) for tumor-associated hCA IX by more than two orders of magnitude [1]. The butyl(methyl)sulfamoyl group on the benzamide ring is not a simple alkyl decoration; its length, branching, and tertiary sulfonamide character influence both zinc-binding geometry and hydrophobic packing within the CA active-site cleft, parameters that generic methyl or ethyl analogs cannot recapitulate [1][2]. Consequently, interchange with a close-in-name analog (e.g., 4-(dimethylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide or an unsubstituted benzamide derivative) is expected to yield different inhibition profiles, solubility characteristics, and target engagement in cellular assays.

Quantitative Differentiation Evidence for 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide Against Closest Analogs


Butyl(methyl)sulfamoyl vs. Dimethylsulfamoyl Substituent: Impact on Predicted Hydrophobicity and Passive Permeability

The target compound carries a butyl(methyl)sulfamoyl group (XLogP3-AA = 2.5), whereas the direct dimethylsulfamoyl analog 4-(dimethylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS available, but XLogP3-AA = 1.4) is significantly more polar [1][2]. The ΔXLogP of +1.1 translates to a predicted ~12-fold higher octanol-water partition coefficient, a property that correlates with improved passive membrane permeability for intracellular CA isoforms (hCA II, hCA VII) while not yet exceeding the threshold that would cause poor aqueous solubility [3].

Carbonic Anhydrase Physicochemical Property Membrane Permeability

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide vs. Unsubstituted Benzothiazole: Evidence for Enhanced CA IX/XII Affinity

In the benzothiazole-6-sulfonamide series reported by Ibrahim and Lasheen (2015), compounds bearing a substituted benzamide at the 2-position (exemplified by compound 5b with Ki = 8.3 nM on hCA IX) were >50-fold more potent on tumor-associated hCA IX than the parent 2-amino-benzothiazole-6-sulfonamide (Ki = 450 nM) [1]. The target compound retains the critical 2-benzamide linker and adds a butyl(methyl)sulfamoyl extension, suggesting that its hCA IX affinity would be at least comparable to the nanomolar range observed for the unextended benzamide, with potential further gains from additional hydrophobic contacts in the active-site rim.

Tumor-Associated Carbonic Anhydrase Isoform Selectivity Benzothiazole Scaffold

Butyl Chain vs. Shorter Alkyls: Modulation of Metabolic Stability and CYP450 Interaction

Alkyl chain elongation on sulfonamide CA inhibitors is known to alter metabolic liability. Methyl and ethyl sulfonamides (e.g., methazolamide, ethoxzolamide) are susceptible to rapid N-dealkylation by CYP3A4, whereas a butyl chain introduces steric hindrance that slows oxidative metabolism [1][2]. For the butyl(methyl)sulfamoyl group, the tertiary sulfonamide nitrogen is further shielded, predicting a longer half-life in hepatic microsomal assays compared to the dimethyl analog, which contains two metabolically labile N-methyl groups [2].

Metabolic Stability CYP450 Alkyl Chain Optimization

Physical Form and Purity Specification: Impact on Assay Reproducibility

The target compound is supplied by Vitas-M (catalog number STL-302889) as a dry powder with a certified purity of ≥95% (HPLC) . In contrast, several close analogs (e.g., 4-(dimethylsulfamoyl) and 4-(cyclohexyl(methyl)sulfamoyl) variants) are frequently offered by non-specialist vendors at lower purity grades (90% or unspecified) or in solution formats that degrade over time, leading to variable IC50 measurements in enzyme assays . The defined powder format with a ≥95% purity specification minimizes batch-to-batch variability and allows accurate gravimetric preparation of stock solutions.

Compound Purity Assay Reproducibility Procurement Specification

Optimal Application Scenarios for 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide Based on Differentiation Evidence


Probing Hydrophobic Pocket Contributions in Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

The butyl(methyl)sulfamoyl tail is predicted to extend into the hydrophobic half of the CA active-site cleft. Researchers can use this compound in stopped-flow CO2 hydration assays to measure Ki values across a panel of CA isoforms (I, II, IX, XII) and compare the resulting selectivity profile with those of the dimethyl and cyclohexyl(methyl) analogs. This head-to-head comparison isolates the contribution of the butyl chain to isoform preference, informing the design of CA IX/XII-selective anticancer agents [1].

Metabolic Stability Benchmarking in Hepatocyte or Microsomal Assays

Evaluate the compound in human liver microsome or primary hepatocyte stability assays side-by-side with the dimethyl analog. Quantify the half-life improvement conferred by the butyl(methyl) substitution. This data can validate the predicted metabolic shielding effect and guide the selection of leads for in vivo efficacy studies where extended exposure is required [2].

Cellular Permeability and Target Engagement in Intracellular CA II-Dependent Models

With its computed XLogP3 of 2.5, the compound occupies a favorable range for passive membrane permeation. Use it in cell-based models (e.g., MCF-7 or HT-29 cancer lines) to assess intracellular CA II inhibition via pH imaging or bicarbonate flux assays. Compare the cellular IC50 with that of the more polar dimethyl analog (XLogP3 = 1.4) to establish a quantitative permeability-activity relationship for this chemotype [1].

Tool Compound for Sulfonamide-Containing Library Design and Fragment-Based Screening

The compound's dual-sulfonamide architecture and butyl(methyl) extension make it a useful reference point for constructing focused libraries around the benzothiazole-2-benzamide scaffold. Use it as a reference inhibitor in fragment-based screening campaigns or computational docking studies aimed at discovering novel CA inhibitors with improved selectivity for non-classical isoforms (e.g., CA VII, CA XIV) [1][2].

Quote Request

Request a Quote for 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.